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Compound of Interest

(4,6-Dimethoxypyrimidin-2-
Compound Name:

yl)cyanamide
CAS No.: 102739-42-4
Cat. No.: B14078485

Get Quote

Executive Summary

(4,6-Dimethoxypyrimidin-2-yl)cyanamide (CAS: 102739-42-4), often abbreviated in
metabolic studies as CDPM, is a functionalized pyrimidine derivative.[1] It primarily serves as a
degradation product and environmental metabolite of high-potency sulfonylurea herbicides
(e.g., Propylisulfuron, Azimsulfuron). For drug development and agrochemical researchers, this
compound represents a critical "fingerprint" molecule for tracking hydrolytic stability and
environmental fate. Structurally, it features an acidic cyanamide moiety attached to the
electron-rich 4,6-dimethoxypyrimidine core, exhibiting unique tautomeric behavior and reactivity
profiles distinct from its parent amine.

Chemical Identity & Structural Analysis[2]
Core Identification Data
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Parameter Technical Specification

Chemical Name (4,6-Dimethoxypyrimidin-2-yl)cyanamide

Synonyms 2-Cyan0-amino-4,6-d-im-et-hoxypyrimidine-; CDPM;
N-(4,6-dimethoxypyrimidin-2-yl)cyanamide

CAS Number 102739-42-4

Molecular Formula C7HsN4O2

Molecular Weight 180.16 g/mol

InChl Key NIFWDEYDGSTTOM-UHFFFAOYSA-N

SMILES COclcc(OC)Nc(NC#N)N1

Electronic Structure & Tautomerism

The reactivity of (4,6-Dimethoxypyrimidin-2-yl)cyanamide is governed by a tautomeric
equilibrium between the amino-nitrile form and the carbodiimide form. While the amino-nitrile
form predominates in the solid state and neutral solution due to resonance stabilization from
the pyrimidine ring, the carbodiimide form is the reactive species in nucleophilic additions.

e Form A (Amino-Nitrile):Py-NH-C=N (Stable, acidic proton)
e Form B (Carbodiimide):Py-N=C=NH (Reactive electrophile)

The 4,6-dimethoxy substitution pattern exerts a strong electron-donating effect (+M effect) on
the pyrimidine ring, increasing the electron density at the N1/N3 positions. This makes the
exocyclic nitrogen less nucleophilic compared to unsubstituted pyrimidines, but the cyano
group significantly increases the acidity of the N-H proton (predicted pKa ~7.5-8.5), allowing
for salt formation under mild basic conditions.

Physicochemical Profiling
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Property Value | Characteristic Contextual Note

) ) ) Hygroscopic tendencies
_ White to off-white crystalline o
Physical State " observed in similar
soli
cyanamides.

) ) Low water solubility in neutral
N Moderate in polar organics )
Solubility form; highly soluble as a salt
(DMSO, MeOH) (oH > 9)
pH > 9).

The cyano group acts as an
Acidity (pKa) ~7.8 (Predicted) electron sink, stabilizing the
conjugate base.

Stabilit Hydrolytically unstable at Hydrolyzes to urea derivatives
ability ) ]
extremes of pH in strong acid/base.
Decomposition often leads to
Melting Point >180°C (Decomposes) polymerization or reversion to

the amine.

Synthetic Pathways & Manufacturing[4]

For researchers requiring high-purity standards for metabolic tracking, the synthesis does not
follow the industrial route of the parent sulfonylurea. Instead, a Von Braun-type reaction using
the parent amine is the standard protocol.

Laboratory Synthesis Protocol (Reference Standard)

Objective: Synthesis of (4,6-Dimethoxypyrimidin-2-yl)cyanamide from 2-Amino-4,6-
dimethoxypyrimidine (ADMP).

Reagents:
¢ 2-Amino-4,6-dimethoxypyrimidine (ADMP)[2][3][4][5][6][7]
o Cyanogen Bromide (BrCN)

e Sodium Hydride (NaH) or Potassium Carbonate (K2COs)
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e Solvent: Anhydrous THF or Acetonitrile
Step-by-Step Methodology:
» Activation: Dissolve ADMP (1.0 eq) in anhydrous THF under inert atmosphere (Nz2).

o Deprotonation: Cool to 0°C and add NaH (1.1 eq) portion-wise. Stir for 30 minutes until Hz
evolution ceases. Mechanism: Formation of the pyrimidinyl anion.

e Cyanation: Add Cyanogen Bromide (1.1 eq) dropwise as a solution in THF. Maintain
temperature <5°C to prevent polymerization.

e Reaction: Allow to warm to room temperature and stir for 4—6 hours. Monitor via TLC (Mobile
phase: EtOAc/Hexane).

e Quench & Isolation: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.[6][8]

 Purification: The crude residue is often recrystallized from Ethanol/Water to yield the pure
cyanamide.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis of the cyanamide and its subsequent hydrolytic
degradation, which mimics environmental weathering.

2-Amino-4,6- NaH / THF

dimethoxypyrimidine —Deprotonation PymIEI) Aoy +BrCN
(Starting Material) (tzerints) W»
H20 / H+
(4,6-Dimethoxypyrimidin-2-yl) | _Hydrolysis (Metabolic Fate) , ~(4,6-Dimethoxypyrimidin-2-yl)
Cyanogen Bromide ———-—---===""""] cyanamide (CDPM) urea (UDPM)

(Electrophile)

Click to download full resolution via product page

Caption: Synthetic pathway from ADMP to CDPM and subsequent hydrolytic degradation to the
urea metabolite (UDPM).
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Applications in Drug & Agrochemical

Development[9]
Metabolic Fate Mapping

In the development of sulfonylurea herbicides (e.g., Propylisulfuron), (4,6-
Dimethoxypyrimidin-2-yl)cyanamide is a key "marker metabolite.”

o Pathway: Sulfonylurea bridge cleavage

Sulfonamide + (4,6-Dimethoxypyrimidin-2-yl)cyanamide.

 Significance: Detection of this compound in soil or water samples indicates the breakdown of
the active herbicidal agent. It is often tracked in regulatory submission packages
(EPA/EFSA) to define the environmental half-life of the parent molecule.

Building Block for Heterocycles

The cyanamide moiety is a versatile 1,3-electrophile/nucleophile equivalent. It can be used to
synthesize:

e Fused Triazines: Reaction with amidines or guanidines.
e Imidazoles: Cyclization with

-haloketones.

e N-Cyano-isoureas: Reaction with alcohols, serving as potent acylating agents.

Analytical Characterization

For researchers validating the identity of this compound, the following spectral fingerprints are
diagnostic.
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Method Diagnostic Signal Interpretation

Characteristic C=N stretching
vibration. This band

IR Spectroscopy 2150-2200 cm~1 (Strong) o )
distinguishes the cyanamide

from the parent amine or urea.

1H NMR (DMSO-ds) Methoxy protons (-OCHs).

~3.8-3.9 ppm (s, 6H)

~5.8-6.0 ppm (s, 1H) Pyrimidine C5-H proton.

Acidic N-H proton
~10-12 ppm (br s, 1H) (exchangeable with D20).

Negative mode is preferred
LC-MS (ESI-) [M-H]- =179.1 due to the acidity of the

cyanamide proton.

Safety & Handling (MSDS Highlights)

o Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (analogous to
cyanamide derivatives).[9]

o Storage: Store at -20°C under inert gas. The compound is hygroscopic and may slowly
hydrolyze to the urea if exposed to atmospheric moisture.

e Incompatibility: Strong oxidizing agents, strong acids (induces hydrolysis), and strong bases
(forms salts).

References

e European Chemicals Agency (ECHA).Cyanamide - Registration Dossier & Properties.
Retrieved from [Link]
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(Identifies CDPM as metabolite). Retrieved from [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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